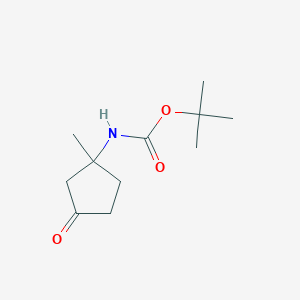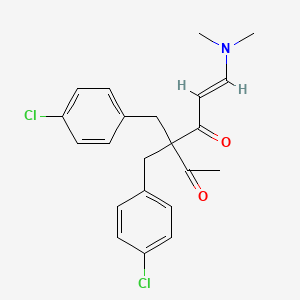
4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative and is also known as MBOB. The molecular formula of MBOB is C19H18N4O2S, and its molecular weight is 374.44 g/mol.
作用機序
The mechanism of action of MBOB is not fully understood, but studies have suggested that it works by targeting specific signaling pathways in cells. MBOB has been found to inhibit the AKT/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, MBOB can induce apoptosis in cancer cells and inhibit their growth. MBOB has also been found to enhance the release of dopamine by activating the D2 dopamine receptor.
Biochemical and Physiological Effects
MBOB has been found to have several biochemical and physiological effects. In cancer cells, MBOB induces apoptosis by activating caspase-3, a protein that plays a crucial role in programmed cell death. MBOB has also been found to inhibit the growth of cancer cells by downregulating the expression of cyclin D1, a protein that is involved in cell cycle progression.
In the brain, MBOB enhances the release of dopamine by activating the D2 dopamine receptor. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior, and its release is associated with feelings of pleasure and satisfaction.
実験室実験の利点と制限
One of the advantages of using MBOB in lab experiments is its specificity. MBOB has been found to target specific signaling pathways in cells, making it a useful tool for studying the mechanisms of cell growth and survival. However, one of the limitations of using MBOB is its potential toxicity. Studies have shown that MBOB can cause cytotoxicity in some cell lines, and its long-term effects on human health are not fully understood.
将来の方向性
There are several future directions for the study of MBOB. One of the most significant directions is the development of MBOB-based cancer treatments. Studies have shown that MBOB has potential applications in the treatment of various types of cancer, and further research is needed to determine its efficacy and safety.
Another future direction is the study of MBOB's effects on the brain. MBOB has been found to enhance the release of dopamine, and its potential applications in the treatment of Parkinson's disease and other neurological disorders should be further investigated.
Conclusion
In conclusion, 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide (MBOB) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOB has been found to have potential applications in cancer research and neuroscience, and its mechanism of action involves targeting specific signaling pathways in cells. MBOB has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of MBOB, including the development of MBOB-based cancer treatments and the study of its effects on the brain.
合成法
The synthesis of MBOB involves the reaction of 4-methoxybenzoyl chloride with ethyl 5-(4-(methylthio)benzyl)-1,3,4-oxadiazole-2-carboxylate in the presence of triethylamine. The resulting compound is then hydrolyzed with sodium hydroxide to obtain MBOB. The overall synthesis process is shown in the following reaction scheme:
科学的研究の応用
MBOB has shown potential applications in various fields of scientific research. One of the most significant applications of MBOB is in the field of cancer research. Studies have shown that MBOB can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. MBOB has also been found to inhibit the growth of cancer cells by targeting the AKT/mTOR signaling pathway.
MBOB has also been studied for its potential applications in the field of neuroscience. Studies have shown that MBOB can enhance the release of dopamine, a neurotransmitter that plays a crucial role in reward-motivated behavior. MBOB has also been found to have potential applications in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.
特性
IUPAC Name |
4-methoxy-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-7-5-13(6-8-14)17(22)19-18-21-20-16(24-18)11-12-3-9-15(25-2)10-4-12/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTIXRGYWRYLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2899948.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)
![4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899952.png)

![[3-(3-Methoxyphenyl)isoxazol-5-yl]methylamine](/img/structure/B2899955.png)
![Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate](/img/structure/B2899957.png)
![{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2899961.png)

![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899963.png)
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899965.png)
![2-Chloro-N-[2-(2-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2899966.png)

![1-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3-cyclopropylurea](/img/structure/B2899969.png)